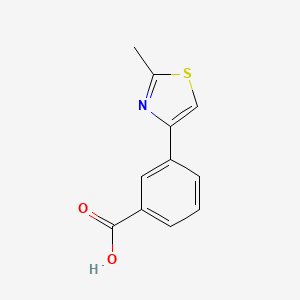

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

描述

Significance of Thiazole (B1198619) Scaffold in Pharmaceutical Sciences

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. bohrium.comijarsct.co.in Its prevalence in numerous biologically active compounds and approved drugs underscores its versatility and importance. The thiazole nucleus is a key structural component in a variety of therapeutic agents, including antimicrobials like sulfathiazole, antiretrovirals such as ritonavir, and anti-inflammatory drugs. bohrium.compharmaguideline.com

The significance of the thiazole scaffold can be attributed to several key features:

Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. sysrevpharm.orgontosight.ai

Structural Versatility: The thiazole ring can be readily substituted at various positions, allowing for the fine-tuning of its physicochemical and biological properties. ijarsct.co.in This adaptability enables medicinal chemists to optimize lead compounds for improved potency and selectivity.

Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, offering a means to modulate a molecule's properties while retaining its ability to interact with biological targets.

Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability, which is a desirable characteristic in drug candidates. ijarsct.co.in

Overview of Benzoic Acid Moiety in Drug Design

The benzoic acid moiety, an aromatic carboxylic acid, is another fundamental building block in the design and development of pharmaceuticals. chemicalbook.com Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Benzoic acid and its derivatives are utilized in a wide range of therapeutic applications, from antimicrobial preservatives in food and pharmaceutical formulations to active components in drugs. nih.gov

Key roles of the benzoic acid moiety in drug design include:

Improving Solubility and Bioavailability: The carboxylic acid group can be ionized at physiological pH, which can enhance the water solubility and oral bioavailability of a drug.

Target Interaction: The carboxylate group can form strong ionic interactions, hydrogen bonds, and other non-covalent interactions with biological targets such as enzymes and receptors.

Modulation of Physicochemical Properties: The benzoic acid scaffold allows for systematic structural modifications to optimize a compound's lipophilicity, acidity, and other properties that are crucial for drug action. nih.gov

Synthetic Handle: The carboxylic acid group serves as a convenient synthetic handle for the preparation of esters, amides, and other derivatives, facilitating the exploration of structure-activity relationships. researchgate.net

Historical Context and Evolution of Thiazole-Benzoic Acid Conjugates in Drug Discovery

The development of thiazole-containing compounds has a rich history, dating back to the pioneering work of Hofmann and Hantsch. ijarsct.co.in The discovery of the thiazole ring in vitamin B1 (thiamine) and its presence in the penicillin nucleus highlighted the biological significance of this heterocycle. pharmaguideline.comsysrevpharm.org Over the years, extensive research has been dedicated to the synthesis and biological evaluation of novel thiazole derivatives. researchgate.net

The conjugation of the thiazole and benzoic acid moieties is a more recent development, driven by the desire to create multifunctional molecules with enhanced therapeutic potential. Researchers have explored the synthesis of various thiazole-benzoic acid isomers to investigate their biological activities. For instance, compounds like 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid have been studied for their potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The exploration of these conjugates is an active area of research, with scientists designing and synthesizing new derivatives to target a range of diseases. nih.govacs.org

The Compound in Focus: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

This particular molecule, with the chemical formula C11H9NO2S and a molecular weight of 219.26 g/mol , is an example of a thiazole-benzoic acid conjugate. matrix-fine-chemicals.comfinetechnology-ind.com Its structure features a methyl-substituted thiazole ring linked to a benzoic acid moiety at the meta position.

Below are the key identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 28077-41-0 matrix-fine-chemicals.com |

| Molecular Formula | C11H9NO2S finetechnology-ind.com |

| Molecular Weight | 219.26 matrix-fine-chemicals.com |

| SMILES | CC1=NC(=CS1)C1=CC(=CC=C1)C(O)=O matrix-fine-chemicals.com |

| InChIKey | YDPHSMPSNLAMJE-UHFFFAOYSA-N matrix-fine-chemicals.com |

While extensive biological activity data for this compound is not widely published in mainstream literature, its chemical structure suggests potential for further investigation in drug discovery programs. The presence of both the thiazole and benzoic acid scaffolds provides a foundation for designing new molecules with tailored properties. The synthesis of this and related compounds typically involves multi-step chemical reactions, starting from commercially available precursors. ijcmas.comchemicalbook.com The characterization of such compounds relies on standard analytical techniques like FTIR and NMR spectroscopy to confirm their structure and purity. researchgate.net

The continued exploration of compounds like this compound and its analogs is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPHSMPSNLAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380127 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28077-41-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid

Established Synthetic Routes to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

The synthesis of the this compound core structure relies on established principles of heterocyclic chemistry, primarily centered around the formation of the thiazole (B1198619) ring. These methods can be broadly categorized into multi-step sequences and more streamlined one-pot reactions.

Multi-step Synthesis Approaches

Multi-step synthesis provides a robust and controlled pathway to thiazole derivatives, allowing for the purification of intermediates at each stage. The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. numberanalytics.comscispace.com This approach typically involves the condensation reaction between an α-haloketone and a thioamide. numberanalytics.com

For the specific synthesis of this compound, a plausible multi-step Hantzsch synthesis would commence with a derivative of 3-formylbenzoic acid or 3-acetylbenzoic acid. The synthesis sequence generally proceeds as follows:

Halogenation of the Ketone : The synthesis often begins with the alpha-halogenation of a ketone precursor. For instance, a methyl ketone derivative of benzoic acid would be brominated to form an α-bromoketone. researchgate.netasianpubs.org

Condensation Reaction : The resulting α-haloketone is then reacted with a thioamide. To incorporate the 2-methyl group onto the thiazole ring, thioacetamide (B46855) is the required reagent.

Cyclization : The condensation reaction is followed by a cyclization and dehydration step, which forms the aromatic thiazole ring. ekb.eg This reaction sequence securely attaches the pre-functionalized benzoic acid moiety at the 4-position of the 2-methylthiazole (B1294427) ring.

Alternative multi-step approaches might involve building the benzoic acid functionality onto a pre-formed thiazole ring, for example, through oxidation of a tolyl group or via cross-coupling reactions, though the Hantzsch synthesis remains a primary and efficient method. nih.govresearchgate.net

One-Pot Multicomponent Reactions (MCRs) for Thiazole Formation

To improve synthetic efficiency, reduce waste, and shorten reaction times, multi-component reactions (MCRs) are increasingly employed. mdpi.com MCRs allow for the combination of three or more starting materials in a single reaction vessel to form a complex product in one step. mdpi.com The Hantzsch thiazole synthesis can be adapted into an efficient one-pot, three-component procedure. scispace.commdpi.com

In this setup, a ketone, a halogenating agent, and a thioamide or thiourea (B124793) are combined in a single pot. scispace.com For the target molecule, this could involve reacting a 3-substituted acetophenone (B1666503) derivative with a halogen source (like N-bromosuccinimide) and thioacetamide. More advanced MCRs might directly involve a substituted benzaldehyde, a source of the α-keto carbon, and a thioamide. mdpi.com These methods are highly desirable in modern organic synthesis due to their environmental benefits and operational simplicity. researchgate.netbepls.com The use of catalysts, such as silica-supported tungstosilisic acid, can further enhance the efficiency and yield of these one-pot syntheses under greener conditions like ultrasonic irradiation. mdpi.com

Precursor Compounds and Starting Materials in the Synthesis of Thiazole-Benzoic Acid Systems

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound and related systems. The precursors are chosen based on the desired substitution pattern on both the thiazole and the phenyl rings.

Key precursors for the Hantzsch synthesis and related methods include:

α-Halocarbonyl Compounds : These are critical for forming the C4-C5 bond of the thiazole ring. To synthesize the target molecule, a key precursor would be methyl 3-(2-bromoacetyl)benzoate or a similar protected derivative of 3-acetylbenzoic acid. The halogen, typically bromine or chlorine, provides the electrophilic site for the initial reaction with the thioamide's sulfur atom. numberanalytics.comresearchgate.net

Thioamides or Thioureas : These reagents provide the N3, C2, and S1 atoms of the thiazole ring. For the synthesis of a 2-methylthiazole derivative, **thioacetamide (CH₃CSNH₂) ** is the specific reagent required. If thiourea were used, a 2-aminothiazole (B372263) would be formed, which would then require further modification. scispace.comekb.eg

Carbonyl Compounds : In some MCR variations, substituted benzaldehydes or acetophenones are used as the starting point for the aryl substituent. scispace.commdpi.com For the target molecule, 3-formylbenzoic acid or 3-acetylbenzoic acid (or their ester derivatives) would be the logical precursors to introduce the benzoic acid group at the desired position.

The table below summarizes the essential precursors and their roles in the synthesis.

| Precursor Type | Specific Example for Target Synthesis | Role in Synthesis |

| Aryl Ketone | Methyl 3-acetylbenzoate | Provides the benzene (B151609) ring with the carboxylic acid precursor and the two carbons (C4 and C5) for the thiazole ring. |

| Halogenating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Converts the aryl ketone to an α-haloketone, creating the necessary electrophilic center. |

| Thioamide | Thioacetamide | Supplies the sulfur atom, nitrogen atom, and the C2-methyl group of the thiazole ring. |

Chemical Reactivity and Derivatization Strategies for the Thiazole Ring

The thiazole ring is an aromatic heterocycle whose reactivity is dictated by the electronegativity of the nitrogen and sulfur atoms and the resulting electron distribution. numberanalytics.comnih.gov The presence of a methyl group at the C2 position and a benzoic acid group at the C4 position on this compound influences its reactivity profile.

Electrophilic Substitution Reactions

The thiazole ring can undergo electrophilic aromatic substitution. Due to the electronic effects of the heteroatoms, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. pharmaguideline.comnumberanalytics.com The C2 position is electron-deficient, while the C4 position is relatively neutral. pharmaguideline.com Therefore, electrophilic substitution reactions are strongly directed to the C5 position, provided it is unsubstituted.

Common electrophilic substitution reactions applicable to the thiazole ring include:

Halogenation : Thiazoles can be halogenated at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration : The introduction of a nitro group (NO₂) at the C5 position can be achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst, an acyl group can be introduced at the C5 position. numberanalytics.com

For this compound, the C5 position is open, making it the primary site for derivatization via electrophilic substitution. The reactivity can be modulated by the electronic nature of the benzoic acid substituent.

Nucleophilic Addition Reactions

Attack at C2 : The C2 position is the most electron-deficient carbon in the thiazole ring and is vulnerable to attack by strong nucleophiles. pharmaguideline.com The acidity of the proton at C2 is a notable feature of the thiazole ring, allowing for deprotonation by strong bases like organolithium reagents. pharmaguideline.comwikipedia.org This creates a potent C2-nucleophile (a thiazol-2-yl anion) which can then react with various electrophiles (e.g., aldehydes, alkyl halides), enabling functionalization at this position. pharmaguideline.com However, in the target molecule, the C2 position is already substituted with a methyl group, precluding direct deprotonation at this site.

Nucleophilic Substitution : If a leaving group (such as a halogen) is present on the ring, nucleophilic aromatic substitution can occur. The C2 position is the most activated site for such substitutions. pharmaguideline.com

N-Alkylation : The lone pair of electrons on the nitrogen atom (N3) can be attacked by electrophiles like alkyl halides, leading to the formation of a quaternary thiazolium salt. pharmaguideline.com This quaternization increases the acidity of the remaining ring protons and enhances the ring's susceptibility to nucleophilic attack. pharmaguideline.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can selectively target the methyl group, the thiazole ring, or the benzoic acid moiety, depending on the reagents and reaction conditions employed.

The thiazole ring itself is generally resistant to oxidation by reagents like nitric acid. slideshare.net However, strong oxidizing agents such as potassium permanganate (B83412) can lead to the opening of the thiazole ring. slideshare.net Oxidation can also target the nitrogen atom of the thiazole ring to form a thiazole N-oxide, with reagents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org The methyl group at the C2 position of the thiazole ring is susceptible to oxidation. For instance, in a related compound, 2-methylbenzothiazole, the methyl group can be oxidized to an aldehyde. nih.govacs.org This suggests that a similar transformation could be possible for this compound.

The reduction of the thiazole ring can be achieved using reducing agents like Raney nickel, which typically results in desulfurization and subsequent degradation of the ring. pharmaguideline.com The thiazole ring is generally stable to catalytic hydrogenation with platinum and to metal reductions in hydrochloric acid. pharmaguideline.com

The benzoic acid moiety can also undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol. wikipedia.org Other reagents, such as sodium borohydride (B1222165) in the presence of bromine or iodine, have also been shown to reduce benzoic acids to their corresponding alcohols. sci-hub.se Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce carboxylic acids to aldehydes. ncert.nic.inidc-online.com

| Moiety | Transformation | Reagent/Condition | Product |

| Thiazole Ring | Ring Opening | Potassium Permanganate | Ring-opened products |

| Thiazole Ring | N-Oxidation | mCPBA, Hypofluorous Acid | Thiazole N-oxide |

| Methyl Group | Oxidation | - | Aldehyde |

| Thiazole Ring | Reduction/Desulfurization | Raney Nickel | Ring-degraded products |

| Benzoic Acid | Reduction to Alcohol | LiAlH4, NaBH4/Br2 | Primary Alcohol |

| Benzoic Acid | Reduction to Aldehyde | DIBAL-H | Aldehyde |

Chemical Transformations at the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and other functionalizations.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Other methods for esterification include the use of palladium-based catalytic systems for the coupling of carboxylic acids with aryl iodides. acs.org While aromatic acids like benzoic acid can sometimes be challenging substrates, various catalytic methods have been developed to facilitate their esterification. rsc.orgmdpi.com

Amidation: The formation of amides from this compound can be achieved by direct condensation with amines. This reaction is often mediated by coupling agents or catalysts. For instance, titanium tetrachloride (TiCl4) has been shown to be an effective mediator for the amidation of benzoic acid derivatives with a wide range of amines. nih.govresearchgate.net Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been reported, offering a route to N-arylsulfonamides. ibs.re.kr

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Esterification | Aryl Iodide, Palladium Catalyst | Aryl Ester |

| Amidation | Amine, TiCl4 | Amide |

| Amidation | Sulfonyl Azide, Iridium Catalyst | N-Sulfonylamide |

Beyond ester and amide formation, the carboxylic acid group can direct other functionalizations of the benzoic acid ring. The carboxylate group can act as a directing group for C-H bond functionalization. For example, cobalt-catalyzed reactions can couple benzoic acids with alkynes, styrenes, and 1,3-dienes to form cyclic products. nih.gov Palladium-catalyzed C-H arylation of benzoic acids with aryl halides is another powerful method for introducing aryl groups at the ortho position. nih.gov

Furthermore, the carboxylic acid itself can be transformed. Dehydration of benzoic acid derivatives can yield benzoic anhydrides. wikipedia.org The carboxylic acid can also be converted to more reactive acyl halides by treatment with reagents like thionyl chloride or phosphorus chlorides. wikipedia.org These acyl halides are versatile intermediates for a variety of nucleophilic substitution reactions.

| Transformation | Reagents/Catalyst | Product |

| C-H Alkenylation/Cyclization | Alkyne/Styrene/Diene, Cobalt Catalyst | Cyclic products |

| C-H Arylation | Aryl Halide, Palladium Catalyst | ortho-Arylated benzoic acid |

| Dehydration | Acetic Anhydride, P2O5 | Benzoic Anhydride |

| Acyl Halide Formation | Thionyl Chloride, Phosphorus Chlorides | Acyl Halide |

Stereochemical Considerations in Synthesis

The synthesis of this compound itself does not inherently involve the creation of chiral centers, and therefore, stereochemical considerations are not a primary concern for this specific molecule. However, the synthesis of derivatives of this compound could involve stereoselective steps.

For instance, if chiral amines or alcohols are used in the amidation or esterification of the carboxylic acid group, the resulting products would be diastereomers or enantiomers, respectively. Furthermore, if functionalization of the molecule introduces a chiral center, stereoselective synthetic methods would be necessary to control the stereochemical outcome. The stereoselective synthesis of thiazole derivatives is an active area of research, often employing chiral auxiliaries or catalysts to control the stereochemistry of newly formed chiral centers. nih.gov While not directly applicable to the synthesis of the parent achiral compound, these methods would be relevant for the synthesis of its chiral derivatives.

Structure Activity Relationship Sar Studies and Molecular Design of 3 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring is a privileged scaffold in medicinal chemistry, and modifications to its substituents can profoundly influence the biological activity of the parent compound. globalresearchonline.netnih.gov For the core structure of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, the existing methyl group at the C2 position is a key feature. SAR studies on related thiazole-containing molecules demonstrate that the nature and position of substituents on this heterocyclic ring are critical for target interaction.

Research on various thiazole derivatives has shown that small alkyl groups, like the methyl group at the C2 position, can be important for fitting into specific hydrophobic pockets of target proteins. The C5 position of the thiazole ring is another critical site for modification. Introducing different functional groups at this position can modulate the compound's electronic properties, steric profile, and potential for hydrogen bonding, thereby altering its biological activity.

For instance, studies on N-(thiazol-2-yl)-benzamide analogs revealed that introducing bulky groups such as a 4-tert-butyl or 4-ethylacetyl group on the thiazole ring could be beneficial for antagonist activity at certain receptors. Conversely, substituting the thiazole ring with more complex systems like a benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole often results in a substantial loss of activity, highlighting the specific spatial requirements of the target's binding site.

The electronic nature of substituents also plays a vital role. Electron-donating groups (e.g., OMe) and electron-withdrawing groups (e.g., NO2) on a phenyl ring attached to the thiazole moiety have been shown to be beneficial for the activity of certain antifungal compounds. This indicates that tuning the electronic landscape of the thiazole scaffold is a key strategy for enhancing potency.

Influence of Benzoic Acid Moiety Modifications on Pharmacological Profile

The benzoic acid moiety serves as a critical pharmacophoric element, often acting as a zinc-binding group or forming crucial hydrogen bond interactions within a biological target's active site. uni.lu Its position on the phenyl ring (ortho, meta, or para) and the presence of additional substituents can dramatically alter a compound's pharmacological profile.

In the case of this compound, the carboxylic acid group is at the meta position. The positioning of this acidic group is fundamental as it dictates the geometry of interaction with target residues. SAR studies on related isomers, such as 4-(thiazol-5-yl)benzoic acid derivatives developed as protein kinase CK2 inhibitors, provide valuable insights. nih.gov Research on these inhibitors demonstrated that while the core molecule was potent, introducing specific substituents onto the benzoic acid ring could further enhance activity. nih.gov

Specifically, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the 4-(thiazol-5-yl)benzoic acid moiety led to a three- to six-fold increase in antiproliferative activity against A549 lung cancer cells, while maintaining potent CK2 inhibition. nih.gov This suggests that the region around the benzoic acid group can accommodate bulky substituents, and these groups can engage in additional favorable interactions with the target protein. nih.gov

| Compound/Modification | Target/Assay | Activity (IC50/CC50) | Reference |

| 4-(Thiazol-5-yl)benzoic acid (Parent Compound) | Antiproliferative (A549 cells) | 9.9 µM | nih.gov |

| 3-(2-Chlorobenzyloxy) derivative | Antiproliferative (A549 cells) | 1.8 µM | nih.gov |

| 3-(2-Bromobenzyloxy) derivative | Antiproliferative (A549 cells) | 1.5 µM | nih.gov |

| 3-(2-Methoxybenzyloxy) derivative | Antiproliferative (A549 cells) | 3.3 µM | nih.gov |

This interactive table summarizes the impact of substitutions on the benzoic acid moiety of a related thiazolyl-benzoic acid scaffold on antiproliferative activity. nih.gov

These findings underscore that modifications to the benzoic acid portion of the scaffold, such as esterification or the addition of various substituents, can be used to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties like oral absorption. nih.gov

Role of Linker Groups in Efficacy and Selectivity

The direct linkage between the thiazole and phenyl rings in this compound creates a relatively rigid structure. Introducing linker groups between these two core moieties is a common strategy in medicinal chemistry to alter the molecule's conformation, flexibility, and spacing, which can lead to improved efficacy and selectivity. nih.gov

Linkers can vary in length, composition, and rigidity. For example, replacing the direct bond with a flexible linker like a methoxy (B1213986) group (-O-CH₂-), as seen in the related compound 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, can change the orientation of the two ring systems relative to each other. uni.lu This conformational change may allow the molecule to adopt a more favorable binding pose within the target's active site, potentially accessing new interaction points or avoiding unfavorable steric clashes.

Studies involving the design of other thiazole derivatives have explicitly investigated changing the linker structure between the thiazole and phenyl groups to optimize biological activity. nih.gov The choice of linker can influence several key properties:

Flexibility: Simple alkyl chains or ether linkers can increase flexibility, allowing the molecule to adapt to the shape of the binding pocket.

Rigidity: More rigid linkers, such as alkynes or small rings, can lock the molecule into a specific, active conformation, which can improve potency and reduce off-target effects.

Hydrogen Bonding Capacity: Linkers containing heteroatoms (e.g., -NH-CO-, -O-) can introduce additional hydrogen bond donor or acceptor sites, strengthening the interaction with the target.

By systematically varying the linker, researchers can optimize the spatial relationship between the key pharmacophoric elements—the thiazole ring and the benzoic acid moiety—to maximize biological activity. nih.gov

Rational Drug Design Strategies based on SAR

Rational drug design utilizes the understanding of a biological target and the SAR of existing ligands to create more potent and selective inhibitors. nih.gov The SAR data gathered for derivatives of the (2-Methyl-1,3-thiazol-4-yl)benzoic acid scaffold provide a clear roadmap for designing new and improved compounds.

A key strategy involves leveraging the findings from substitutions on both the thiazole and benzoic acid rings. For example, based on the SAR of CK2 inhibitors, a rational design approach would involve placing bulky, electron-rich substituents at the 3-position of the benzoic acid ring to enhance antiproliferative activity. nih.gov Similarly, knowing which positions on the thiazole ring tolerate or require specific types of substituents allows for focused chemical synthesis, avoiding the creation of inactive compounds. nih.gov

This design process often involves computational tools to visualize how a modified compound might fit into the active site of a target protein. For instance, if the crystal structure of the target is known, molecular docking can be used to predict the binding mode of a designed analogue and estimate its binding affinity. This structure-based drug design approach helps prioritize which novel derivatives are most likely to succeed, thereby saving time and resources.

Another strategy, pharmacophore merging, involves combining structural features from different known inhibitors to create a new hybrid molecule with potentially superior properties. nih.gov By identifying the essential features of the thiazole and benzoic acid moieties that are critical for activity, these can be retained while other parts of the molecule are modified to improve drug-like properties.

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. Pharmacophore modeling is a powerful technique used to identify the key chemical features that a molecule must possess to be active. nih.gov A pharmacophore model for the this compound class of compounds would be derived from a set of known active analogues.

This model typically consists of a 3D arrangement of features such as:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring and the carbonyl oxygen of the benzoic acid. nih.govresearchgate.net

Hydrogen Bond Donors: The hydroxyl group of the benzoic acid. researchgate.net

Aromatic Rings: The thiazole and benzene (B151609) rings, which can engage in pi-pi stacking or hydrophobic interactions. nih.gov

Hydrophobic Features: The methyl group on the thiazole ring.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that match the model and are therefore likely to possess the desired biological activity. nih.govmdpi.com This approach has been successfully used to identify novel inhibitors for various targets, including those for thiazole and benzoic acid-containing compounds. researchgate.netnih.gov Furthermore, the model can guide the modification of existing compounds to better fit the pharmacophoric requirements, leading to the design of more potent molecules. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can determine the ground-state properties of a molecule, providing valuable information about its stability, reactivity, and spectroscopic characteristics. researchgate.netniscpr.res.in For 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, DFT calculations would focus on optimizing the molecular geometry to find its most stable conformation.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more reactive. Studies on similar benzoic acid derivatives have used DFT to understand conformational stability and the influence of substituents on the electronic properties of the benzene (B151609) ring. researchgate.netresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. niscpr.res.in For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Table 1: Exemplary DFT-Calculated Electronic Properties (Note: The following data are illustrative for a molecule of this class and not from a specific study on this compound.)

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Relates to electron-donating capability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govopenaccessjournals.commdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates by simulating how they might interact with a biological target at the atomic level. meilerlab.org

For this compound, docking simulations would be performed against the three-dimensional structure of a relevant protein target. The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on binding affinity. mdpi.com A high-ranking pose with a low binding energy score suggests a favorable interaction.

The simulation would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the receptor's active site. mdpi.com For instance, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues, while the thiazole and benzene rings could engage in hydrophobic or pi-stacking interactions. nih.gov Studies on other thiazole-based compounds have successfully used docking to elucidate their binding modes and guide the design of more potent inhibitors. nih.govacs.org

Table 2: Hypothetical Molecular Docking Results against a Kinase Target (Note: This table is a representative example of docking output.)

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Hydrogen Bonds | 3 | With residues LYS-78, ASP-145 |

| Hydrophobic Interactions | 5 | With residues LEU-25, VAL-56, ILE-130 |

| Interacting Residues | LYS-78, ASP-145, LEU-25, VAL-56, ILE-130 | Key amino acids in the binding pocket |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. numberanalytics.comdrugdesign.org By solving Newton's equations of motion for the system, MD simulations can model the dynamic behavior of a ligand-receptor complex, offering insights that static docking models cannot. nih.govmdpi.com This includes the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. acs.org

If this compound were docked into a target protein, an MD simulation would be initiated to observe the complex's behavior over a period of nanoseconds to microseconds. Researchers would analyze the trajectory to assess the stability of the initial docking pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify structural changes. A stable RMSD over time suggests the complex is in a stable equilibrium. nih.gov

MD simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. Furthermore, these simulations can reveal conformational changes in the protein upon ligand binding and identify cryptic or allosteric binding sites that are not apparent in static crystal structures. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADME prediction models are crucial in the early stages of drug discovery for evaluating the pharmacokinetic properties of a compound. nih.govnih.gov These computational tools use a molecule's structure to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, helping to identify candidates with favorable drug-like properties before synthesis. cambridge.orgsrce.hrcambridge.org

For this compound, various ADME parameters would be calculated using established computational models. These models often rely on quantitative structure-property relationships (QSPR). Predictions for this compound would likely assess its adherence to guidelines like Lipinski's Rule of Five, which helps evaluate its potential to be an orally active drug.

Key predicted properties would include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) would be estimated. nih.gov

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are critical. dergipark.org.tr

Metabolism: The model would identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties like total clearance would be estimated. nih.gov

Table 3: Representative In Silico ADME Prediction Profile (Note: These values are typical predictions for a small molecule and are for illustrative purposes.)

| ADME Property | Predicted Value/Classification | Significance |

| Molecular Weight | 219.26 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Optimal range for oral bioavailability |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Suggests minimal central nervous system effects |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| Lipinski's Rule Violations | 0 | Indicates good potential for oral bioavailability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., inhibitory concentration against a specific enzyme) is required. researchgate.net For each compound in this "training set," a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as topology, electronic properties, and steric features.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. researchgate.net Once a statistically robust and validated model is developed, it can be used to predict the activity of this compound and other new analogs. This approach helps in understanding which structural features are crucial for activity and allows for the rational design of improved compounds. nih.govresearchgate.net

Preclinical Research and Therapeutic Development Perspectives

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery aimed at enhancing a compound's efficacy, selectivity, and pharmacokinetic properties. For thiazole-benzoic acid derivatives, structure-activity relationship (SAR) studies are paramount. While specific optimization data for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is not extensively published, valuable insights can be drawn from closely related analogues, such as 4-(thiazol-5-yl)benzoic acid derivatives, which have been studied as potent inhibitors of Protein Kinase CK2. nih.gov

Key optimization strategies based on these related compounds often involve systematic modification at three primary locations: the thiazole (B1198619) ring, the benzoic acid ring, and the linker between them.

Modification of the Benzoic Acid Moiety: Introducing substituents on the benzoic acid ring can significantly impact potency and cellular activity. For instance, adding a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid in 4-(thiazol-5-yl)benzoic acid analogues has been shown to maintain potent enzyme inhibition while increasing antiproliferative activity by three to six times compared to the parent compound. nih.gov

Bioisosteric Replacement of the Phenyl Ring: Replacing the benzene (B151609) ring of the benzoic acid with other aromatic heterocycles (bioisosteres) like pyridine (B92270) or pyridazine (B1198779) can preserve or even enhance inhibitory activity. nih.gov This strategy, known as scaffold hopping, can modulate physiochemical properties, potentially improving aspects like solubility or metabolic stability.

Substitution on the Thiazole Ring: Alterations to the substituents on the thiazole ring are fundamental to SAR. The methyl group at the 2-position of this compound is a key feature. Exploring other small alkyl or functional groups at this position could fine-tune target engagement and selectivity.

The following table summarizes SAR findings from studies on potent 4-(thiazol-5-yl)benzoic acid derivatives, which can inform lead optimization strategies for the titular compound. nih.gov

| Compound Modification | Observed Effect on Activity | Rationale / Implication |

|---|---|---|

| Introduction of 2-halo- or 2-methoxy-benzyloxy group on the benzoic acid ring | Maintained potent CK2 inhibition; increased antiproliferative activity (3-6x) | Enhances cellular uptake or interaction with secondary binding pockets. |

| Replacement of benzoic acid with pyridine- or pyridazine-carboxylic acid | Maintained potent CK2 inhibitory activity | Demonstrates that the core acidic functionality on an aromatic ring is key; allows for property modulation. |

| Position of the nitrogen atom in pyridine bioisosteres | Influences the vector and strength of hydrogen bonding interactions within the target's active site. | Fine-tunes binding orientation and affinity. |

Target Identification and Validation in Disease Models

The thiazole scaffold is present in numerous drugs targeting a wide array of proteins. nih.govnih.gov For thiazole-benzoic acid compounds, the primary therapeutic area of investigation has been oncology, with a strong focus on the inhibition of protein kinases and other enzymes that are dysregulated in cancer. nih.govresearchgate.net

Based on studies of structurally similar compounds, several potential biological targets can be identified for this compound.

Protein Kinase CK2 (Casein Kinase II): This is a highly plausible target. Research on 4-(thiazol-5-yl)benzoic acid derivatives has demonstrated potent, low-nanomolar inhibition of CK2α and CK2α'. nih.gov CK2 is a serine/threonine kinase that is overexpressed in many cancers, where it promotes cell growth, proliferation, and survival by phosphorylating hundreds of substrates involved in key signaling pathways like PI3K/Akt and NF-κB. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. nih.gov Inhibition of VEGFR-2 is a validated anti-cancer strategy that disrupts the formation of new blood vessels required for tumor growth. Certain novel thiazole derivatives have shown potent inhibitory activity against VEGFR-2. researchgate.net

Sirtuin 2 (SIRT2): A member of the NAD+-dependent protein deacetylase family, SIRT2 has emerged as a therapeutic target in cancer. nih.govscbt.com Though its role can be context-dependent, pharmacological inhibition of SIRT2 often leads to the growth inhibition of cancer cells. nih.gov Thiazole-based compounds have been successfully developed as SIRT2 inhibitors. researchgate.net

Other Potential Targets: The broader class of thiazole-containing compounds has been shown to inhibit other critical cancer targets, including various Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and microtubule polymerization. researchgate.net

The validation of these targets typically involves a series of in vitro and in vivo experiments. Initial validation uses enzymatic assays with the purified target protein, followed by cell-based assays in cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) to confirm that enzyme inhibition translates to antiproliferative effects. nih.govresearchgate.net Subsequent validation in animal disease models, such as murine xenograft models where human tumors are grown in mice, is essential to demonstrate in vivo efficacy.

| Potential Target | Function | Relevance in Disease (Primarily Cancer) |

|---|---|---|

| Protein Kinase CK2 | Serine/Threonine Kinase | Overexpressed in many cancers; promotes cell proliferation, survival, and suppresses apoptosis. nih.govmdpi.com |

| VEGFR-2 | Tyrosine Kinase Receptor | Primary mediator of angiogenesis; crucial for tumor growth and metastasis. nih.govresearchgate.net |

| SIRT2 | NAD+-dependent Deacetylase | Regulates cell cycle, genomic stability, and metabolism; its inhibition is often anti-proliferative. nih.govnih.gov |

| Cyclin-Dependent Kinases (CDKs) | Serine/Threonine Kinase | Regulate cell cycle progression; often dysregulated in cancer leading to uncontrolled cell division. researchgate.net |

Biomarker Discovery and Validation

Biomarkers are essential for modern drug development, enabling patient selection, monitoring of drug activity (pharmacodynamics), and prediction of clinical response. For a therapeutic agent like this compound, biomarker strategies would be closely tied to its biological target.

Pharmacodynamic Biomarkers: These markers provide evidence that the drug is engaging with its intended target in the body.

For a CK2 inhibitor , a key biomarker is the phosphorylation status of its downstream substrates. For example, the CK2-specific phosphorylation of Akt at serine 129 (pAkt-S129) or p21 at threonine 145 (p-p21-T145) can be measured in tumor tissue or peripheral blood mononuclear cells (PBMCs). aacrjournals.orgacs.org A reduction in the levels of these phosphorylated proteins following treatment would indicate successful target inhibition.

For a VEGFR-2 inhibitor , changes in circulating factors can serve as biomarkers. These include an increase in plasma VEGF and a decrease in soluble VEGFR-2 (sVEGFR-2), which have been observed in patients responding to treatment. nih.gov Circulating endothelial cells (CECs) may also serve as a marker of damage to tumor vasculature. nih.govaacrjournals.org

Predictive Biomarkers: These markers help identify patients who are most likely to benefit from the drug.

For a VEGFR-2 targeted therapy , the expression level of VEGFR-2 in tumor tissue may be a predictive marker, with high expression potentially correlating with a worse prognosis but also a greater likelihood of response to a targeted inhibitor. nih.govspandidos-publications.com

For a SIRT2 inhibitor , the expression level or subcellular localization (nuclear vs. cytoplasmic) of SIRT2 could be a useful biomarker, although its dual role as both a tumor promoter and suppressor in different contexts makes this complex. nih.govfrontiersin.org

Prognostic Biomarkers: High expression of targets like CK2 or VEGFR-2 has been associated with tumor progression and poorer survival in various cancers, making them valuable prognostic markers. nih.govalzdiscovery.org

Validation of these biomarkers requires rigorous testing in preclinical models and subsequently in clinical trials to correlate the marker's status with drug activity and patient outcomes. aacrjournals.org

| Biomarker | Related Target | Type | Significance / Use |

|---|---|---|---|

| Phospho-Akt (S129), Phospho-p21 (T145) | Protein Kinase CK2 | Pharmacodynamic | Measured in PBMCs or tissue; reduction indicates target engagement and inhibition of CK2 pathway. aacrjournals.orgacs.org |

| Circulating VEGF and sVEGFR-2 | VEGFR-2 | Pharmacodynamic | Changes in plasma/serum levels can reflect pharmacologic activity of VEGFR-2 blockade. nih.gov |

| VEGFR-2 expression in tumor | VEGFR-2 | Predictive / Prognostic | High expression may predict response to VEGFR2 inhibitors and is associated with worse prognosis in some cancers. nih.govspandidos-publications.com |

| SIRT2 expression level and localization | SIRT2 | Predictive / Prognostic | May help stratify patients, but its role is highly context-dependent on tumor type. frontiersin.org |

Challenges and Future Directions in Drug Discovery for Thiazole-Benzoic Acid Compounds

Despite the promise of the thiazole-benzoic acid scaffold, its development into a clinical therapeutic faces several challenges common in drug discovery.

Challenges:

Selectivity: Many small molecule inhibitors, particularly kinase inhibitors, suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. Achieving high selectivity for the intended target (e.g., CK2) over other kinases is crucial to minimize toxicity. bohrium.com

Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, such as mutations in the target protein that prevent drug binding or activation of bypass signaling pathways.

Pharmacokinetics and Bioavailability: Compounds must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. Poor solubility, rapid metabolism, or low oral bioavailability can terminate the development of an otherwise potent compound. fabad.org.tr

Toxicity: Unforeseen toxicity is a major cause of failure in drug development. For thiazole-containing compounds, this can sometimes be related to the formation of reactive metabolites. fabad.org.tr

Future Directions:

Rational Drug Design: The increasing availability of crystal structures for targets like Protein Kinase CK2 allows for structure-based drug design. acs.org Computational tools can be used to design next-generation inhibitors with improved potency and selectivity, potentially by targeting allosteric sites outside the conserved ATP-binding pocket.

Broadening Therapeutic Applications: While oncology is a major focus, the diverse biological activities of thiazole derivatives suggest potential in other areas. Thiazole-containing compounds have been investigated as antidiabetic, anti-inflammatory, and antimicrobial agents, and these avenues could be explored for novel thiazole-benzoic acid derivatives. ijpsjournal.commdpi.comnih.gov

Combination Therapies: Combining a selective thiazole-benzoic acid inhibitor with other therapeutic agents (e.g., chemotherapy, immunotherapy) is a promising strategy. This can enhance efficacy, overcome resistance, and potentially allow for lower doses of each agent, reducing toxicity.

Development of Covalent Inhibitors: Designing inhibitors that form a permanent covalent bond with a non-catalytic residue in the target's active site can lead to prolonged duration of action and high potency.

The continued exploration of the rich chemistry of the thiazole nucleus, coupled with advances in structural biology and biomarker discovery, holds significant promise for the development of novel therapeutics based on the this compound scaffold. nih.govfabad.org.tr

Intellectual Property and Patent Landscape Analysis

Overview of Patented Thiazole-Containing Benzoic Acid Derivatives

The patent literature reveals a sustained interest in thiazole-containing compounds for drug discovery. sciencescholar.us A review of patents from 2008 to 2013 identified over 200 patents for molecules with a thiazole (B1198619) nucleus for pharmaceutical applications. tsijournals.com The core structure, combining a thiazole ring with a benzoic acid moiety, has been explored for a variety of therapeutic targets. These scaffolds are attractive to medicinal chemists due to the versatile synthetic possibilities offered by the thiazole ring, which has several sites for chemical modification. researchgate.net

Patents in this chemical space often cover a broad genus of compounds, defined by a core thiazole-benzoic acid structure with various substitutions. For instance, a 1977 patent assigned to Shionogi & Co., Ltd. claimed a series of thiazole derivatives of benzoic and phenylalkanoic acids, highlighting the early interest in this structural class for its anti-inflammatory properties. google.com More recent patent filings continue to explore this scaffold, targeting a diverse range of biological pathways.

The patented derivatives often feature modifications on both the thiazole and the benzoic acid rings to optimize pharmacological properties. Common modifications include the introduction of different alkyl or aryl groups on the thiazole ring and the placement of various substituents on the benzene (B151609) ring to modulate activity, selectivity, and pharmacokinetic profiles.

Table 1: Representative Patented Thiazole-Containing Benzoic Acid Derivatives and Related Structures

| Patent / Application Number | Assignee | General Structure/Core | Therapeutic Area of Interest |

|---|---|---|---|

| US4025528A | Shionogi & Co., Ltd. | Thiazole derivatives of benzoic and phenylalkanoic acids | Anti-inflammatory |

| US7419991B2 | PTC Therapeutics, Inc. | 1,2,4-Oxadiazole (B8745197) benzoic acid derivatives | Genetic disorders (nonsense mutations), Cancer |

| EP2357179A1 | Novartis AG | Thiazol-2-yl organic compounds | Diseases mediated by phosphatidylinositol 3-kinase (PI3K) |

This table is for illustrative purposes and represents a small sample of the extensive patent landscape.

Analysis of Patent Claims related to Therapeutic Applications

An analysis of patent claims for thiazole-containing benzoic acid derivatives reveals a wide spectrum of targeted therapeutic applications. The claims are typically structured to protect the novel chemical matter (composition of matter claims), methods of using these compounds to treat specific diseases (method of use claims), and pharmaceutical compositions containing them.

A significant portion of the patent activity is concentrated in oncology. Thiazole derivatives have been patented as inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov For example, patents describe thiazoles acting as inhibitors of EGFR, ErbB2, and other receptor tyrosine kinases involved in tumor growth and proliferation. researchgate.net Another key area in cancer research involves the inhibition of phosphatidylinositol-3-kinases (PI3Ks), where thiazole derivatives have also been claimed. nih.gov

Beyond cancer, the patent literature shows applications in other disease areas:

Anti-inflammatory Agents: Early patents focused on the anti-inflammatory potential of these compounds. google.com

Antiviral Agents: More recent patents cover the use of thiazole derivatives for treating viral infections, including Hepatitis C and various coronaviruses. tsijournals.comtandfonline.com For instance, Achillion Pharmaceuticals, Inc. patented heteroaryl-substituted thiazole compounds for their ability to inhibit HCV replication. tsijournals.com

Metabolic Diseases: Thiazole derivatives have been investigated for diseases associated with Vascular Adhesion Protein-1 (VAP-1), which is linked to diabetic complications. tsijournals.com

Genetic Disorders: While not a direct thiazole-benzoic acid, related structures like 1,2,4-oxadiazole benzoic acid derivatives have been patented for their ability to modulate premature translation termination, offering a potential treatment for genetic diseases caused by nonsense mutations. google.com

The claims in these patents are often broad, aiming to cover not just specific exemplified compounds but also a wider range of structurally related molecules to secure a comprehensive intellectual property position.

Trends in Intellectual Property Protection for Thiazole Scaffold Drugs

The intellectual property landscape for drugs containing a thiazole scaffold is dynamic and reflects broader trends in the pharmaceutical industry. The versatility of the thiazole ring as a pharmacophore continues to drive innovation and patent filings across numerous therapeutic fields. nih.govtandfonline.com

One prominent trend is the focus on targeted therapies, particularly in oncology. The development of kinase inhibitors remains a major area of patent activity, with companies seeking to protect novel thiazole-based molecules that can selectively target specific kinases implicated in cancer progression. researchgate.netnih.gov This reflects a shift towards precision medicine.

Another significant trend is the application of thiazole derivatives in combating infectious diseases. There is a growing number of patents for thiazole-based antiviral and antibacterial agents, addressing the urgent need for new treatments for drug-resistant infections. tandfonline.comscispace.com

Furthermore, there is an increasing strategic focus on patenting not only final drug compounds but also key intermediates and novel synthetic processes. For example, patents have been filed for specific methods of preparing thiazole precursors, which can provide a competitive advantage by controlling the manufacturing route of a potential blockbuster drug. google.comgoogle.com

常见问题

Q. What are the standard synthetic routes for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthetic approach involves refluxing substituted benzaldehydes with heterocyclic precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For instance, a 4-hour reflux with subsequent solvent evaporation and filtration yields the solid product . Optimization strategies include:

- Solvent selection: Absolute ethanol minimizes side reactions.

- Catalyst use: Glacial acetic acid enhances reaction efficiency.

- Purification: Vacuum evaporation followed by recrystallization improves purity.

Comparative studies suggest varying substituents on benzaldehyde can alter yields; systematic screening of substituents is advised .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Melting point analysis: Confirm purity via reported mp 139.5–140°C .

- UV-Vis spectroscopy: Detect π→π* transitions in aromatic/thiazole moieties (e.g., λmax ~270–300 nm) .

- FTIR spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and thiazole ring vibrations (C=N stretch ~1600 cm<sup>-1</sup>) .

- Elemental analysis (CHNS): Validate molecular composition (C11H9NO2S) .

Q. How can purification challenges be addressed for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to remove unreacted precursors.

- Column chromatography: Employ silica gel with ethyl acetate/hexane gradients for polar impurities.

- HPLC: Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, DFT studies on analogous thiazole derivatives reveal electron-withdrawing effects at the carboxylic acid group .

- Molecular docking: Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare results with experimental IC50 values .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response assays: Systematically test concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Control experiments: Use knockout cell lines or enzyme inhibitors to confirm target specificity.

- Reproducibility checks: Cross-validate findings in multiple cell models (e.g., cancer vs. normal cells) .

Q. How do structural modifications at the thiazole ring affect binding affinity to biological targets?

Methodological Answer:

- SAR studies: Synthesize analogs with methyl, chloro, or methoxy substituents at the thiazole 2-position.

- Binding assays: Measure affinity shifts via surface plasmon resonance (SPR) or fluorescence anisotropy.

- Thermodynamic analysis: Calculate ΔG, ΔH, and ΔS using isothermal titration calorimetry (ITC) to assess entropy-driven vs. enthalpy-driven binding .

Data Contradiction Analysis

Reported discrepancies in synthesis yields (e.g., 70–85%) may arise from:

- Reagent purity: Lower-grade starting materials (e.g., <97% benzaldehyde) reduce efficiency .

- Reaction scale: Milligram-scale reactions often underperform due to heat transfer limitations compared to gram-scale .

- Ambient moisture: Hydrolysis of intermediates in non-anhydrous conditions can lower yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。